molecular formula C15H17NO4 B5682135 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5682135
M. Wt: 275.30 g/mol
InChI Key: SZQZZINOLVHVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic compound used in scientific research for its potential therapeutic properties. It belongs to the class of coumarin derivatives and has been studied for its anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves the modulation of various signaling pathways and cellular processes. Its anti-inflammatory effects are thought to be mediated by the inhibition of NF-κB signaling and the downregulation of pro-inflammatory cytokines and enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and protect against oxidative stress.
In cancer cells, 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has been found to induce cell cycle arrest and apoptosis by regulating multiple signaling pathways, such as PI3K/Akt and MAPK/ERK. It also inhibits the expression of anti-apoptotic proteins and promotes the activation of pro-apoptotic proteins.
Biochemical and Physiological Effects
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has been shown to have various biochemical and physiological effects in scientific research studies. Its anti-inflammatory effects result in the inhibition of pro-inflammatory cytokines and enzymes, which reduces inflammation and pain. Its antioxidant properties protect against oxidative stress, which can lead to various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
In cancer cells, 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide induces cell cycle arrest and apoptosis, which inhibits tumor growth. Its mechanism of action in cancer cells involves the regulation of multiple signaling pathways, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide in lab experiments include its potential therapeutic properties, its ability to modulate multiple signaling pathways, and its low toxicity. It has been shown to be effective in various in vitro and in vivo models of inflammation and cancer.
The limitations of using 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide in lab experiments include its limited solubility in water and its instability in acidic conditions. Its synthesis method involves multiple steps, which can be time-consuming and require specialized equipment. Its effects on normal cells and tissues need to be further investigated to determine its safety and potential side effects.

Future Directions

There are several future directions for the study of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide. Its potential therapeutic properties in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases need to be further investigated in animal models and clinical trials. Its mechanism of action in cancer cells needs to be elucidated to identify potential targets for cancer therapy.
In addition, the development of more efficient and cost-effective synthesis methods for 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can facilitate its use in scientific research. The investigation of its effects on normal cells and tissues can provide insights into its safety and potential side effects. The exploration of its derivatives and analogs can lead to the discovery of more potent and selective compounds with potential therapeutic properties.

Synthesis Methods

The synthesis of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves the reaction of 8-methyl-2-oxo-2H-chromene-7-carboxylic acid with propylamine, followed by the reaction with acetic anhydride. The final product is obtained after purification using column chromatography. The purity and yield of the compound can be determined using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has been studied for its potential therapeutic properties in various scientific research fields. Its anti-inflammatory effects have been investigated in vitro and in vivo models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Its antioxidant properties have also been studied, and it has been found to scavenge free radicals and protect against oxidative stress.
In addition, 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has shown promising anticancer effects in various cancer cell lines. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Its mechanism of action in cancer cells is thought to involve the inhibition of multiple signaling pathways, such as PI3K/Akt and MAPK/ERK.

properties

IUPAC Name

2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-4-10-7-14(18)20-15-9(2)12(6-5-11(10)15)19-8-13(16)17/h5-7H,3-4,8H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQZZINOLVHVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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